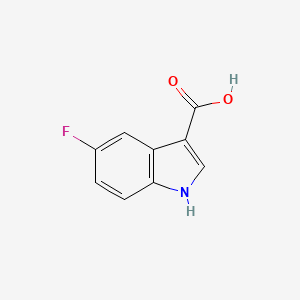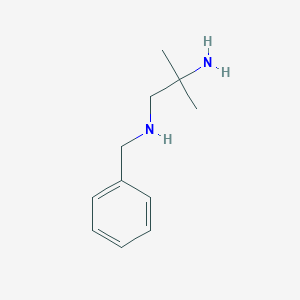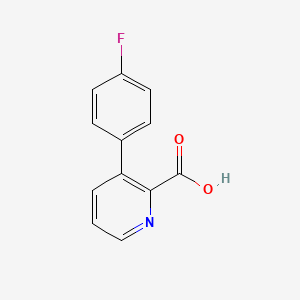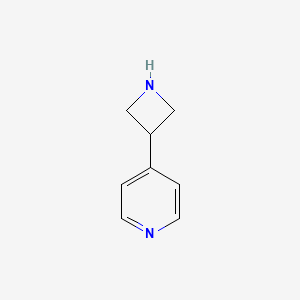
7-Bromobenzofuran-2-carboxylic acid
Descripción general
Descripción
7-Bromobenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H5BrO3 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring substituted with a bromine atom at the 7th position and a carboxylic acid group at the 2nd position . The molecular weight is 241.038 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm3 . Its boiling point is 370.9±22.0 °C at 760 mmHg . The compound has a molar refractivity of 51.0±0.3 cm3, and its polar surface area is 50 Å2 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
7-Bromobenzofuran-2-carboxylic acid serves as a key intermediate for the synthesis of various compounds with potential biological activities. For instance, it has been utilized in the synthesis of 1-((5-bromobenzofuran-2-yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, showcasing antimicrobial activities against both Gram-negative and Gram-positive bacterial strains (Sanjeeva, Rao, Prasad, & Ramana, 2021). Additionally, it has been involved in the formation of benzofuran aryl ureas and carbamates, indicating its versatility in creating biologically important molecules (Kumari, Mathada, Kumar, Suda, & Basavaraja, 2019).
Medicinal Chemistry
This compound derivatives have been investigated for their potential as carbonic anhydrase inhibitors and antiproliferative agents against breast cancer. Specifically, benzofuran-containing carboxylic acid derivatives demonstrated submicromolar inhibitory activity against the hCA IX isoform, with selectivity over off-target isoforms. Compounds from this research have shown promising antiproliferative actions against human breast cancer cell lines, contributing to the development of new cancer therapies (Eldehna, Nocentini, Elsayed, Al-Warhi, Aljaeed, Alotaibi, Al-Sanea, Abdel‐Aziz, & Supuran, 2020).
Organic Synthesis Techniques
The compound has also been a cornerstone in the development of novel organic synthesis techniques, such as the use of Cu-catalyzed consecutive hydroxylation and aerobic oxidative cycloetherification to create various 2-arylbenzofuran-3-carboxylic acids under microwave conditions. This method highlights the utility of this compound in facilitating efficient and mild conditions for synthesizing complex molecules, including natural products like moracin M (Xu, Zhang, Wang, Wang, & Zou, 2015).
Novel Compound Development
Furthermore, this compound has been instrumental in generating novel heterocyclic systems containing a partially hydrogenated spiro[isoquinoline-4,4'-(2H)-pyran] fragment, showcasing the chemical's role in advancing the synthesis of complex organic structures with potential therapeutic applications (Kisel, Kostyrko, Platonov, & Kovtunenko, 2002).
Safety and Hazards
7-Bromobenzofuran-2-carboxylic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Análisis Bioquímico
Biochemical Properties
7-Bromobenzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, benzofuran derivatives, including this compound, have been shown to inhibit key enzymes involved in disease pathways, such as cholinesterase and β-secretase-1 . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can inhibit cell growth in various cancer cell lines, indicating their potential as anti-cancer agents . Additionally, this compound may modulate immune responses and enhance the activity of lymphocytes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with cholinesterase and β-secretase-1 results in the inhibition of these enzymes, which is beneficial in the context of neurodegenerative diseases . Furthermore, this compound can alter gene expression, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical analysis. Studies have shown that benzofuran derivatives, including this compound, maintain their biological activity over extended periods under laboratory conditions . Long-term exposure may lead to gradual degradation, affecting their efficacy. Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-tumor and immune-enhancing properties . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies. These findings are crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. For instance, the compound’s interaction with cytochrome P450 enzymes can influence its metabolism and clearance from the body . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into cells via organic anion transporters, influencing its intracellular concentration and biological activity.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence cellular metabolism and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and therapeutic potential.
Propiedades
IUPAC Name |
7-bromo-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYANDYWSZSRSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591926 | |
| Record name | 7-Bromo-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
550998-59-9 | |
| Record name | 7-Bromo-2-benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550998-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6-Bromobenzo[d]isothiazole](/img/structure/B1341809.png)

